molecular formula C13H16ClN3O3 B12782167 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride CAS No. 127170-95-0

2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride

Cat. No.: B12782167
CAS No.: 127170-95-0
M. Wt: 297.74 g/mol
InChI Key: PSDRESPSFXJGDF-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is a synthetic organic compound It is characterized by the presence of a benzamide core, an imidazole ring, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction.

    Hydroxylation: Hydroxyl groups can be introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzamide core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The imidazole ring can interact with enzymes, potentially inhibiting their activity.

    Receptor Binding: The compound may bind to specific receptors in biological systems.

Medicine

    Drug Development: Potential use as a pharmacophore in drug design.

    Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Biotechnology: Applications in biotechnological processes and products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazole ring play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide
  • N-(2-Hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide
  • 2-Hydroxy-3-((1H-imidazol-4-yl)methyl)benzamide

Uniqueness

2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is unique due to the presence of both hydroxyl groups and the imidazole ring, which confer specific chemical and biological properties

Properties

CAS No.

127170-95-0

Molecular Formula

C13H16ClN3O3

Molecular Weight

297.74 g/mol

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride

InChI

InChI=1S/C13H15N3O3.ClH/c17-5-4-15-13(19)11-3-1-2-9(12(11)18)6-10-7-14-8-16-10;/h1-3,7-8,17-18H,4-6H2,(H,14,16)(H,15,19);1H

InChI Key

PSDRESPSFXJGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)NCCO)O)CC2=CN=CN2.Cl

Origin of Product

United States

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